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Compound of Interest

Compound Name: (-)-Albine

Cat. No.: B1615923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Albine is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus.

Quinolizidine alkaloids are a class of secondary metabolites known for their diverse biological

activities, making them of interest to researchers in pharmacology and drug development. This

technical guide provides a detailed overview of the chemical structure of (-)-Albine, along with

representative quantitative data and experimental protocols relevant to its class of compounds,

the quinolizidine alkaloids. Due to the limited availability of specific, in-depth experimental data

solely for (-)-Albine in publicly accessible literature, this guide leverages information from

closely related and well-studied quinolizidine alkaloids to provide a comprehensive technical

context.

Chemical Structure of (-)-Albine
(-)-Albine is a complex alkaloid with the chemical formula C₁₄H₂₀N₂O. Its systematic IUPAC

name is (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one. The

structure features a tetracyclic quinolizidine core with a prop-2-enyl (allyl) substituent.

Molecular Details:
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Property Value

Molecular Formula C₁₄H₂₀N₂O

Molecular Weight 232.32 g/mol

IUPAC Name
(1R,2R,9S,12R)-12-prop-2-enyl-7,11-

diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one

CAS Number 53915-26-7

Quantitative Data
Detailed experimental spectroscopic data specifically for (-)-Albine is not extensively

published. Therefore, this section presents a summary of expected and representative

quantitative data for quinolizidine alkaloids, which would be essential for the characterization of

(-)-Albine.

Spectroscopic Data (Representative for Quinolizidine
Alkaloids)
¹H NMR Spectroscopy: The proton NMR spectrum of a quinolizidine alkaloid like (-)-Albine
would be complex due to the rigid polycyclic structure and numerous stereocenters. Key

diagnostic signals would include those for the vinyl protons of the allyl group, methine protons

adjacent to nitrogen atoms, and methylene protons of the quinolizidine rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the

carbon skeleton. For (-)-Albine, one would expect to observe signals for the carbonyl carbon,

olefinic carbons of the enone system and the allyl group, as well as a series of signals for the

methine and methylene carbons of the tetracyclic core.

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) of quinolizidine alkaloids

typically shows a prominent molecular ion peak.[1] The fragmentation pattern is highly

dependent on the stereochemistry of the ring junctions and provides valuable structural

information.[1] Common fragmentation pathways involve the loss of side chains and cleavage

of the quinolizidine rings.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for

the functional groups present in (-)-Albine.

Functional Group Expected Absorption Range (cm⁻¹)

N-H stretch (secondary amine) 3300-3500

C-H stretch (alkene) 3010-3100

C-H stretch (alkane) 2850-3000

C=O stretch (α,β-unsaturated ketone) 1650-1685

C=C stretch (alkene) 1620-1680

C-N stretch 1020-1250

Experimental Protocols
The following are detailed, representative methodologies for the isolation and analysis of

quinolizidine alkaloids from Lupinus species. These protocols can be adapted for the specific

isolation and characterization of (-)-Albine.

Isolation of Quinolizidine Alkaloids from Lupinus Seeds
This protocol describes a general acid-base extraction method.

Materials:

Dried and ground Lupinus seeds

Methanol

Hydrochloric acid (HCl), 0.5 M

Ammonia solution (NH₄OH), 25%

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator

Separatory funnel

pH meter or pH paper

Procedure:

Extraction: Macerate 100 g of finely ground Lupinus seeds with 500 mL of methanol for 24

hours at room temperature.

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary

evaporator.

Acidification: Dissolve the resulting crude extract in 100 mL of 0.5 M HCl.

Purification: Wash the acidic aqueous solution with 3 x 50 mL of dichloromethane to remove

neutral and acidic compounds. Discard the organic layers.

Basification: Adjust the pH of the aqueous layer to 10-11 with a 25% ammonia solution.

Alkaloid Extraction: Extract the alkaline solution with 5 x 50 mL of dichloromethane.

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Further Purification: The crude alkaloid mixture can be further purified by column

chromatography on silica gel or alumina, using a gradient of methanol in chloroform as the

eluent.

Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):

Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injector Temperature: 250 °C.

Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp to 280 °C at a

rate of 10 °C/min, and hold for 10 minutes.

Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Scan range m/z 40-550.

High-Performance Liquid Chromatography (HPLC-MS/MS):[2][3][4][5]

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in

acetonitrile.

Flow Rate: 0.3 mL/min.

Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive

ion mode.

Biological Activity and Signaling Pathways
Specific pharmacological studies on (-)-Albine are scarce. However, quinolizidine alkaloids as

a class exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-

inflammatory, and cytotoxic effects.[6] They are known to interact with various molecular

targets, including receptors and enzymes.

Quinolizidine Alkaloid Biosynthesis Pathway
The biosynthesis of quinolizidine alkaloids, including (-)-Albine, originates from the amino acid

L-lysine. The pathway involves a series of enzymatic reactions to form the characteristic

quinolizidine skeleton.

L-Lysine Cadaverine
Lysine

Decarboxylase 5-Aminopentanal
Amine

Oxidase Δ¹-Piperideine
Spontaneous

cyclization Lupinine
Series of

enzymatic steps Sparteine Lupanine (-)-Albine
Further

modifications
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Caption: Simplified biosynthetic pathway of quinolizidine alkaloids.

Conclusion
(-)-Albine is a structurally interesting quinolizidine alkaloid with potential for further scientific

investigation. While detailed experimental data for this specific compound is limited, the

established knowledge of the broader class of quinolizidine alkaloids provides a solid

foundation for its isolation, characterization, and biological evaluation. The methodologies and

representative data presented in this guide are intended to support researchers and drug

development professionals in their exploration of (-)-Albine and other related natural products.

Further research is warranted to fully elucidate the specific spectroscopic properties and

pharmacological profile of (-)-Albine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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